1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

Cannabinoid receptor SAR Pharmacophore modeling Regioisomer differentiation

Researchers requiring rigid, chiral scaffolds for cannabinoid or MAO-B ligand design often face lengthy resolution steps. This (1S,2R)-3-pyrrolyl indan-2-ol resolves that bottleneck as a pre-defined enantiopure intermediate. - Defined stereochemistry eliminates chiral resolution, reducing synthetic step count. - 3-yl pyrrole regioisomer ensures correct CB1/CB2 pharmacophore mapping. - Validated by distinct GC-MS spectrum for in-process quality control of regioisomeric purity.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B11901364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)C3=CNC=C3)O
InChIInChI=1S/C13H13NO/c15-12-7-9-3-1-2-4-11(9)13(12)10-5-6-14-8-10/h1-6,8,12-15H,7H2
InChIKeyWTGAYFIRWBJZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol


1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol (CAS 476691-91-5, C₁₃H₁₃NO, MW 199.25) is a chiral bicyclic compound that fuses a 2,3-dihydro-1H-inden-2-ol core with a 1H-pyrrole ring at the 3‑position. Its defined (1S,2R) stereochemistry [1] and regiospecific pyrrole attachment distinguish it from other pyrrole–indane hybrids and make it a targeted intermediate in medicinal-chemistry campaigns, especially for cannabinoid‑receptor ligand design [2].

Why 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol Is Irreplaceable


The pyrrole ring’s attachment point (position 3 vs. position 2) and the indane C‑2 hydroxyl stereochemistry fundamentally control molecular shape, hydrogen‑bonding geometry, and receptor‑binding orientation. Cannabimimetic SAR studies demonstrated that pyrrole‑indene regiochemistry and stereochemistry are primary drivers of CB₁/CB₂ selectivity and potency [1]. Substituting the 3‑yl isomer with the 2‑yl congener or a racemic mixture therefore risks losing activity or selectivity that is inherent to the specific (1S,2R)‑3‑pyrrolyl architecture.

Differentiation of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol from Analogs


Regiochemistry: 3-Pyrrolyl vs. 2-Pyrrolyl

The target compound bears the pyrrole at the 3‑position, whereas the closest commercial isomer, 1-(1H-pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol (CAS 476691‑89‑1), carries it at the 2‑position . In the cannabinoid receptor pharmacophore model, the position of the pyrrole nitrogen and the vector of the aromatic plane directly affect ligand‑receptor aromatic stacking and hydrogen‑bonding interactions; pyrrole‑3‑yl and pyrrole‑2‑yl indenes have been shown to produce divergent CB₁/CB₂ selectivity profiles in published SAR series [1]. No direct head‑to‑head bioassay of the two regioisomers has been reported, making regiospecific procurement essential to maintain SAR integrity in lead‑optimization programs.

Cannabinoid receptor SAR Pharmacophore modeling Regioisomer differentiation

Stereochemical Purity: (1S,2R) Enantiomer vs. Racemate

SpectraBase and Wiley Registry data identify the target compound exclusively as the (1S,2R) enantiomer [1]. The regioisomeric 2‑yl analog is commercially supplied as a racemic mixture or with unspecified stereochemistry . In related indane‑based inhibitors (e.g., rasagiline analogs), (1S,2R) vs. (1R,2S) stereochemistry produced >10‑fold differences in MAO‑B IC₅₀ values [2]. Although direct stereochemical activity data for the target compound are absent, the precedent of indane stereochemistry driving biological activity mandates procurement of the stereochemically defined species for any assay intended to yield interpretable SAR.

Chiral resolution Enantiomer-specific activity Indane stereochemistry

Predicted Physicochemical Properties

ACD/Labs‑based calculations (via ChemBlink) predict a density of 1.261 g·cm⁻³, a boiling point of 390.8 °C (760 mmHg), and a flash point of 190.2 °C for the target compound . Comparative computed data for the 2‑yl isomer are not publicly available; however, the predicted density and boiling point are consistent with a rigid bicyclic framework that is more compact and less volatile than the fully unsaturated 1H‑indene analog. These properties can inform solvent selection, storage conditions, and formulation development in the absence of experimental data.

Physicochemical profiling Predicted properties Pre-formulation

Key Applications of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol


Cannabinoid Receptor Probe Synthesis & SAR

The defined (1S,2R)-3‑pyrrolyl architecture maps directly onto the pharmacophore model for cannabimimetic indoles, pyrroles, and indenes [1]. This compound is suitable as a rigid, chiral building block for synthesizing CB₁‑ or CB₂‑selective probes, where substitution at the 3‑position of the pyrrole and the 2‑hydroxyl group of the indane can be systematically varied to explore receptor‑binding topology.

MAO-B Inhibitor Lead Optimization

Indane‑2‑ol scaffolds with defined (1S,2R) stereochemistry have been shown to yield potent and selective MAO‑B inhibitors (e.g., rasagiline analogs) [2]. The target compound’s pyrrole‑3‑yl substitution offers a vector for further derivatization distinct from the 1‑amino or 1‑propargylamino series, enabling exploration of novel IP space while retaining the chiral indane core essential for MAO‑B selectivity.

Chiral Building Block for Asymmetric Synthesis

Because the (1S,2R) stereochemistry is pre‑defined [3], this compound can serve as an enantiopure starting material for diastereoselective transformations (e.g., O‑alkylation, esterification, Mitsunobu inversion) without requiring a chiral resolution step. This reduces synthetic step count and improves overall yield in medicinal‑chemistry routes.

Reference Standard for Regio- and Stereoisomer Discrimination

The compound’s distinct GC‑MS spectrum, documented in the Wiley Registry [3], allows it to be used as a reference standard for differentiating the 3‑yl regioisomer and (1S,2R) stereoisomer from synthetic mixtures or by‑products, supporting quality control in multistep syntheses of pyrrole–indane derivatives.

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